molecular formula C9H19ClN2O3 B3006492 methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride CAS No. 4249-25-6

methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Cat. No. B3006492
CAS RN: 4249-25-6
M. Wt: 238.71
InChI Key: PGIUAHNCGNJCML-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which underwent a series of reactions involving N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol and potassium carbonate . Another compound, methyl 2-[bis(acetyl)ethenyl]aminopropenoate, was synthesized from acetylacetone through a three-step process that included the formation of an intermediate compound and subsequent reactions with N- and C-nucleophiles . These methods suggest that the synthesis of methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride could also involve a multi-step process starting from an amino acid derivative, with specific reagents and conditions tailored to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has been established through various analytical techniques. For example, the orientation around the double bond for a related compound was determined by X-ray analysis . This implies that the molecular structure of methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride could also be elucidated using similar techniques, providing detailed information about its stereochemistry and conformation.

Chemical Reactions Analysis

The compounds discussed in the papers are versatile reagents in the synthesis of various heterocyclic systems. They react with N-nucleophiles to form different heterocyclic compounds depending on the reaction conditions and substituents . Similarly, methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride might also be expected to undergo reactions with nucleophiles, potentially leading to the formation of heterocyclic systems or other complex organic molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride are not directly reported, the properties of related compounds can provide some insights. For example, the solubility, reactivity, and stability of the compound would be influenced by its functional groups and molecular structure. The presence of an amino group and an ester function suggests that the compound would have both hydrophilic and hydrophobic characteristics, affecting its solubility in different solvents. The papers do not provide specific data on melting points, boiling points, or other physical properties, but these could be inferred based on the known behavior of similar compounds .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine : The compound is used in the synthesis of specific amino acids, including N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, showcasing its utility in creating modified amino acids for various research applications (Maehr & Leach, 1978).
  • Total Synthesis of Albonoursin : It plays a crucial role in the synthesis of albonoursin, a compound of interest in natural product chemistry (Shin, Chigira, Masaki, & Ota, 1969).

Biological and Medical Research

  • Regulation of Dopadecarboxylase Activity and Chitin Synthesis : This compound is mentioned in studies related to hormonal regulation of dopadecarboxylase activity and chitin synthesis, indicating its relevance in biochemical pathways (Baumeister, Ludwig, & Spindler-Barth, 1992).
  • Anticancer Drug Synthesis : It's involved in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which are studied as potential anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Physical Chemistry Applications

  • Volumetric and Conductometric Studies : The compound is used in studies examining the volumetric and conductometric behavior of certain acids in solutions, essential for understanding the properties of molecules in different environments (Yan, Zhao, Xing, Wang, & Wang, 2010).

Metabolic Studies

  • Study on Metabolism in Pancreatic Islets : Research has been conducted on the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, highlighting the metabolic pathways involved and their implications for insulin secretion and other metabolic processes (Hutton, Sener, & Malaisse, 1979).

properties

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIUAHNCGNJCML-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.